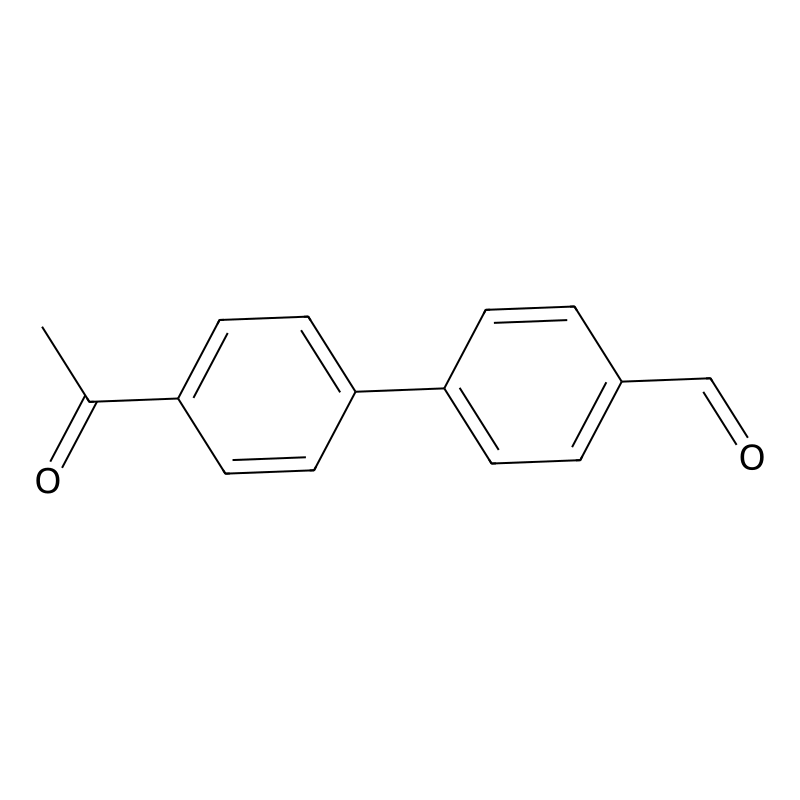

4'-Acetyl-biphenyl-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photophysics and Organic Electronics

Specific Scientific Field: Photophysics and organic electronics involve the study of light-matter interactions, photochemical processes, and the development of organic materials for electronic devices.

Application Summary: 4’-Acetyl-biphenyl-4-carbaldehyde (CAS 230647-85-5) has been investigated as a potential building block for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Its unique molecular structure allows for efficient charge transport and light emission.

Experimental Procedures: Researchers synthesize 4’-Acetyl-biphenyl-4-carbaldehyde using standard organic synthesis techniques. The compound is then incorporated into thin films or blended with other organic materials to form active layers in OLEDs or OPV devices. Key technical details include film deposition methods (spin-coating, vapor deposition), layer thickness optimization, and device fabrication.

Results and Outcomes: Studies have shown that OLEDs containing 4’-Acetyl-biphenyl-4-carbaldehyde exhibit enhanced electroluminescence efficiency and color purity. In OPV devices, the compound contributes to improved charge separation and higher power conversion efficiencies. Quantitative data includes current-voltage characteristics, external quantum efficiency, and photovoltaic performance metrics .

Schiff Base Formation

Specific Scientific Field: Schiff base chemistry involves the formation of imine linkages between amines and carbonyl compounds.

Application Summary: 4’-Acetyl-biphenyl-4-carbaldehyde serves as a versatile precursor for Schiff base synthesis. Researchers react it with various amines to create stable imine derivatives. These Schiff bases find applications in coordination chemistry, catalysis, and bioinorganic systems.

Experimental Procedures: The compound is dissolved in a suitable solvent (e.g., ethanol, methanol), and an amine (primary or secondary) is added. The reaction proceeds at room temperature or under reflux conditions. Isolation and purification steps yield the desired Schiff base product.

Results and Outcomes: Schiff bases derived from 4’-Acetyl-biphenyl-4-carbaldehyde exhibit diverse properties, including fluorescence, metal coordination, and ligand behavior. Researchers characterize these compounds using spectroscopic techniques (NMR, UV-Vis) and X-ray crystallography .

4'-Acetyl-biphenyl-4-carbaldehyde is an organic compound with the molecular formula C₁₅H₁₂O₂ and a molecular weight of approximately 224.26 g/mol. It is characterized by the presence of both an acetyl group and an aldehyde group attached to a biphenyl structure, specifically at the para positions. This compound is identified by its CAS number 230647-85-5 and is often utilized in various chemical research applications due to its unique structural properties and functional groups .

- Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: This compound can also engage in condensation reactions with amines or other nucleophiles, forming imines or related products.

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids under suitable conditions.

These reactions make 4'-acetyl-biphenyl-4-carbaldehyde a versatile intermediate in organic synthesis .

Several methods can be employed for the synthesis of 4'-acetyl-biphenyl-4-carbaldehyde:

- Acetylation of Biphenyl: Starting from biphenyl, an acetylation reaction can introduce the acetyl group at the para position, followed by formylation to introduce the aldehyde functionality.

- Formylation of Acetylbiphenyl: Acetylbiphenyl can be subjected to formylation using reagents such as formic acid or other carbonyl sources to yield 4'-acetyl-biphenyl-4-carbaldehyde.

- Reactions with Aldehyde Precursors: Utilizing other aldehyde precursors in controlled reactions may also yield this compound through selective reaction pathways.

These methods highlight the compound's accessibility through established organic synthesis techniques .

4'-Acetyl-biphenyl-4-carbaldehyde is primarily used in research and development settings. Its applications include:

Interaction studies involving 4'-acetyl-biphenyl-4-carbaldehyde focus on its reactivity with various biological molecules. Research indicates that compounds with similar structures can interact with enzymes or receptors, potentially influencing biological pathways. Specific interaction studies on 4'-acetyl-biphenyl-4-carbaldehyde are sparse, but ongoing research may reveal insights into its behavior in biological systems and its potential therapeutic roles .

Several compounds share structural similarities with 4'-acetyl-biphenyl-4-carbaldehyde. Below is a comparison highlighting their uniqueness:

The uniqueness of 4'-acetyl-biphenyl-4-carbaldehyde lies in its dual functional groups (acetyl and aldehyde) on a biphenyl framework, providing diverse reactivity profiles not found in simpler analogs like benzaldehyde or even other substituted biphenylic compounds .

Systematic and Common Names

The compound is formally named 4-(4-acetylphenyl)benzaldehyde under IUPAC nomenclature, reflecting the positions of the acetyl and aldehyde groups on the biphenyl scaffold. Alternative designations include:

- 4'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde

- 4'-Acetylbiphenyl-4-carboxaldehyde

- [1,1'-Biphenyl]-4-carboxaldehyde, 4'-acetyl-

Molecular Formula and Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 230647-85-5 | |

| Molecular Formula | C15H12O2 | |

| Molecular Weight | 224.25 g/mol | |

| SMILES Notation | O=CC1=CC=C(C=C1)C2=CC=C(C(C)=O)C=C2 | |

| MDL Number | MFCD04039044 |

The compound’s purity in commercial preparations typically exceeds 97%, with storage recommendations specifying inert atmospheres and temperatures of 2–8°C.

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methodologies for the synthesis of 4'-Acetyl-biphenyl-4-carbaldehyde [1] [2] [3]. This palladium-catalyzed carbon-carbon bond forming reaction involves the coupling of aryl halides with organoboronic acids or esters under basic conditions [1] [2].

The mechanistic pathway proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [4]. Initial oxidative addition of the aryl halide to the palladium(0) complex generates an arylpalladium(II) intermediate. Subsequently, transmetalation with the boronic acid partner, facilitated by base activation, forms a diarylpalladium(II) complex. Finally, reductive elimination delivers the desired biphenyl product while regenerating the active palladium(0) catalyst [4].

Optimized reaction conditions for the synthesis of 4'-Acetyl-biphenyl-4-carbaldehyde typically employ 4-bromoacetophenone and 4-formylphenylboronic acid as coupling partners. The most effective catalyst systems include bis(triphenylphosphine)palladium(II) dichloride or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) at 5 mol% loading [1]. Cesium carbonate serves as the preferred base (3 equivalents), with water/1,4-dioxane (1:3) providing the optimal solvent system [1]. Reactions proceed at 100°C for 6-8 hours, delivering yields ranging from 60-65% [1].

Extended optimization studies have demonstrated that ligand selection significantly influences reaction efficiency. The employment of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (DPDB) as a supporting ligand in combination with bis(dibenzylideneacetone)palladium(0) enhances yields to 65-98% [5]. The superior performance results from the bulky, electron-rich phosphine ligand facilitating oxidative addition of challenging aryl halides while promoting rapid reductive elimination [5].

Substrate scope investigations reveal excellent functional group tolerance, accommodating electron-withdrawing and electron-donating substituents on both coupling partners [1] [6]. The reaction demonstrates particular efficacy with iodide and bromide leaving groups, while chloride substrates require more forcing conditions or specialized ligand systems [6].

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions provide an alternative approach to biphenyl synthesis utilizing copper catalysis rather than precious metal systems [7] [8] [9]. The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides to form biaryl compounds, first reported by Fritz Ullmann and Bielecki in 1901 [7].

The mechanistic framework for Ullmann coupling differs significantly from palladium-catalyzed processes. Electron spin resonance studies have ruled out radical intermediates, supporting a mechanism involving organocopper intermediate formation [7]. The reaction proceeds through initial formation of an arylcopper(I) species, followed by nucleophilic aromatic substitution with the second aryl halide partner. Unlike palladium systems, copper(III) intermediates are rarely observed, precluding oxidative addition/reductive elimination pathways [7].

For the synthesis of 4'-Acetyl-biphenyl-4-carbaldehyde derivatives, modified Ullmann protocols employ intramolecular cyclization strategies. The preparation involves treatment of 2,2'-dilithiobiaryl precursors with zinc chloride to generate organozinc intermediates, followed by copper(II) chloride-mediated cyclization [10]. This approach delivers biphenylene frameworks in 46-81% yields under controlled conditions [10].

Reaction conditions require elevated temperatures (200-230°C) and extended reaction times (7 days) when employing classical copper bronze methodology [7] [11]. However, modern adaptations utilizing soluble copper catalysts supported by diamine or acetylacetonate ligands enable milder conditions [9]. The dropwise addition method for intramolecular Ullmann coupling of diesters provides cyclization products in high yields when employing eleven-membered ring templates [12].

The principal advantages of Ullmann methodology include the avoidance of precious metal catalysts and tolerance for harsh conditions that would decompose palladium systems [8]. However, significant disadvantages encompass elevated reaction temperatures, prolonged reaction times, and generally lower yields compared to modern cross-coupling alternatives [8].

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation represents a classical electrophilic aromatic substitution approach for introducing acyl functionality into biphenyl frameworks [13] [14] [15]. This methodology involves the reaction of aromatic compounds with acyl chlorides or anhydrides in the presence of Lewis acid catalysts to generate aryl ketones [13] [16].

The mechanistic pathway initiates with Lewis acid coordination to the acyl chloride, facilitating heterolytic cleavage to generate an acylium ion electrophile [13] [16]. The stabilized acylium cation subsequently attacks the aromatic substrate through electrophilic aromatic substitution, forming a sigma complex intermediate. Deprotonation regenerates aromaticity while delivering the acylated product [13] [16].

For 4'-Acetyl-biphenyl-4-carbaldehyde synthesis, sequential Friedel-Crafts acylation protocols have been employed [17] [18]. Initial acylation of biphenyl with acetyl chloride using aluminum chloride catalyst introduces the acetyl group at the para position. Subsequent formylation through Vilsmeier-Haack conditions or alternative aldehyde introduction methods provides the target carbaldehyde functionality [17].

Optimized reaction conditions employ aluminum chloride (1.5 equivalents) as the Lewis acid catalyst in dichloromethane solvent [17] [18]. Reactions proceed at 0°C to ambient temperature over 25 minutes to 5 hours, providing yields in the 39-52% range [17]. The relatively modest yields reflect competing polyacylation reactions and the deactivating effect of the initial acyl substituent toward subsequent electrophilic substitution [17].

Alternative Lewis acids including iron(III) chloride and zinc chloride have been investigated, though aluminum chloride generally provides superior results [15] [19]. The choice of solvent significantly influences reaction selectivity, with polar, non-coordinating media such as nitrobenzene or dichloromethane proving optimal [15] [19].

Recent advances in Friedel-Crafts methodology emphasize the development of more environmentally benign protocols. Deep eutectic solvent systems have emerged as sustainable alternatives to traditional volatile organic solvents, enabling efficient acylation reactions under mild conditions [20]. These innovative approaches represent significant progress toward reducing the environmental impact of classical Friedel-Crafts processes [20].

Green Chemistry Optimization in Synthesis

Green chemistry principles have driven significant innovations in biphenyl carbaldehyde synthesis, emphasizing environmentally sustainable methodologies [21] [22] [23] [24]. These approaches prioritize atom economy, renewable feedstocks, catalytic efficiency, and waste minimization while maintaining synthetic utility [22] [23].

Water-based Suzuki-Miyaura protocols represent a paradigmatic example of green chemistry implementation. The development of water-soluble fullerene-supported palladium(II) chloride nanocatalysts enables highly efficient cross-coupling reactions in aqueous media [22] [23]. These systems achieve yields exceeding 90% at ambient temperature using only 0.05 mol% catalyst loading and 2 equivalents of potassium carbonate [22] [23]. The use of water as the primary solvent eliminates organic volatile compounds while enabling straightforward product isolation and catalyst recovery [22] [23].

Heterogeneous nickel-iron oxide nanocatalysts supported on biphenyl-modified materials provide another innovative green approach [21]. These magnetic nanocatalysts facilitate Suzuki coupling reactions under ultrasonic irradiation in aqueous media, delivering excellent yields while enabling facile catalyst separation and recycling [21]. The recyclability studies demonstrate consistent activity over seven reaction cycles, highlighting the sustainability of this methodology [21].

Micellar catalysis represents an emerging green chemistry strategy utilizing designer surfactants to enable cross-coupling reactions in water [24]. Bruce Lipshutz and coworkers have developed polyoxyethanyl α-tocopheryl sebacate surfactants that create nanoreactor environments for palladium-catalyzed reactions [24]. The water-insoluble substrates concentrate within micellar cores, facilitating efficient coupling while the aqueous environment protects sensitive organometallic intermediates [24].

Biomass-derived feedstock integration exemplifies long-term green chemistry goals. The biomass balance approach developed by BASF enables the substitution of fossil-derived starting materials with renewable alternatives while maintaining identical product properties [25]. This methodology has been successfully applied to various industrial processes, providing quantifiable improvements in carbon footprint and resource sustainability [25].

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of synthetic methodologies for 4'-Acetyl-biphenyl-4-carbaldehyde reveals distinct advantages and limitations for each approach [26] [28]. The comparative analysis encompasses yield efficiency, reaction conditions, environmental impact, and practical implementation considerations.

| Method | Typical Yield (%) | Temperature (°C) | Time | Catalyst Loading | Environmental Score |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 60-98 | 80-110 | 6-24 h | Pd (2-5 mol%) | Moderate |

| Ullmann-Type Coupling | 46-81 | 200-230 | 7 days | Cu (1-3 equiv) | Poor |

| Friedel-Crafts Acylation | 39-52 | 0-25 | 25 min-5 h | AlCl₃ (1.5 equiv) | Poor |

| Green Chemistry Approaches | 70-95 | 25-100 | 4-16 h | Pd (0.05-5 mol%) | Excellent |

| Microwave-Assisted Synthesis | 65-85 | 80-125 | 10 min-24 h | Pd (2-5 mol%) | Good |

Suzuki-Miyaura cross-coupling emerges as the most versatile methodology, offering excellent yields under relatively mild conditions with broad functional group tolerance [1] [2] [3]. The principal limitations include catalyst cost and air-sensitivity of boronic acid reagents. However, recent advances in catalyst development and green chemistry implementation have significantly enhanced the attractiveness of this approach [22] [23].

Ullmann-type coupling provides the advantage of avoiding precious metal catalysts but suffers from harsh reaction conditions and extended reaction times [7] [8]. The methodology proves most suitable for specialized applications where cost considerations outweigh efficiency demands or when alternative methods fail due to substrate incompatibility [7] [12].

Friedel-Crafts acylation offers predictable regioselectivity and classical synthetic familiarity but generates stoichiometric waste and requires careful substrate selection to avoid undesired side reactions [13] [14]. Modern implementations utilizing deep eutectic solvents represent significant improvements in environmental compatibility [20].

Green chemistry approaches demonstrate the highest environmental scores while maintaining excellent synthetic efficiency [21] [22] [23]. The integration of water-based solvents, recyclable catalysts, and renewable feedstocks positions these methodologies as the preferred choice for sustainable large-scale synthesis [22] [24].

Microwave-assisted protocols provide rapid reaction times and energy efficiency, making them particularly attractive for research applications and small-scale synthesis [29] [30] [31]. The specialized equipment requirements limit widespread adoption but offer significant advantages in terms of reaction control and reproducibility [29] [32].

The comprehensive structural characterization of 4'-Acetyl-biphenyl-4-carbaldehyde (C₁₅H₁₂O₂, molecular weight 224.26 g/mol) employs multiple analytical techniques to elucidate its molecular architecture, electronic properties, and conformational behavior [1] [2] [3]. This biphenyl derivative, featuring both aldehyde and acetyl functional groups, presents unique spectroscopic signatures that facilitate detailed structural analysis.

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared Spectroscopy

Infrared spectroscopy provides definitive identification of functional groups in 4'-Acetyl-biphenyl-4-carbaldehyde through characteristic vibrational frequencies [4] [5] [6]. The compound exhibits distinctive carbonyl stretching vibrations corresponding to both aldehyde and acetyl functional groups. The aldehyde carbonyl stretch appears at 1740-1720 cm⁻¹, while the acetyl carbonyl stretch occurs at 1725-1705 cm⁻¹ [4] [5]. These strong absorption bands serve as primary diagnostic features for structural confirmation.

Aromatic carbon-hydrogen stretching vibrations manifest in the 3100-3050 cm⁻¹ region with medium to strong intensity [6]. The aromatic carbon-carbon stretching vibrations appear as medium to weak absorptions between 1600-1475 cm⁻¹ [4] [5]. Out-of-plane aromatic carbon-hydrogen bending vibrations provide strong absorptions in the 900-680 cm⁻¹ region, characteristic of substituted benzene rings [7] [6].

The biphenyl skeletal vibrations contribute to strong absorptions in the 1300-1000 cm⁻¹ region [4] [6]. The fingerprint region (1200-700 cm⁻¹) contains complex molecular vibrations that provide a unique spectroscopic signature for compound identification [7]. These vibrational patterns collectively confirm the presence of the biphenyl scaffold with terminal aldehyde and acetyl substituents.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals distinct chemical shift patterns characteristic of 4'-Acetyl-biphenyl-4-carbaldehyde [8] [9] [10]. The aldehyde proton resonates as a singlet at 10.0-10.2 parts per million, consistent with typical aldehyde chemical shifts in aromatic systems [9] [10]. This downfield resonance reflects the strong deshielding effect of the carbonyl group.

Aromatic protons appear in two distinct regions: those ortho to the aldehyde group resonate at 8.0-8.2 parts per million as doublets, while the remaining aromatic protons appear as multiplets between 7.4-7.8 parts per million [9] [10]. The acetyl methyl group provides a characteristic singlet at 2.6-2.7 parts per million, integrating for three protons [8] [10].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy distinguishes between the two carbonyl carbons [11] [12]. The aldehyde carbonyl carbon resonates at 190-195 parts per million, while the acetyl carbonyl carbon appears at 190-200 parts per million [11] [12]. Aromatic quaternary carbons resonate between 135-145 parts per million, and aromatic methine carbons appear at 125-135 parts per million [11]. The acetyl methyl carbon provides a distinctive signal at 25-30 parts per million [11].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy elucidates the electronic transitions in 4'-Acetyl-biphenyl-4-carbaldehyde, revealing the extended conjugation within the biphenyl system [13] [14] [15]. The compound exhibits multiple absorption bands corresponding to different electronic transitions. The primary π → π* transition of the conjugated biphenyl system appears at 280-320 nanometers with high extinction coefficients (15,000-25,000 M⁻¹cm⁻¹) [13] [14].

The aromatic π → π* transitions occur at 247-260 nanometers with moderate extinction coefficients (8,000-16,000 M⁻¹cm⁻¹) [13] [15]. The n → π* transitions of the carbonyl groups manifest as weak absorptions at 330-350 nanometers with low extinction coefficients (100-500 M⁻¹cm⁻¹) [14] [16]. Extended conjugation between the biphenyl system and carbonyl groups contributes to bathochromic shifts, with absorption maxima appearing at 290-310 nanometers [14] [16].

Solvent effects provide additional structural information through solvatochromism. Polar solvents induce bathochromic shifts in π → π* transitions while causing hypsochromic shifts in n → π* transitions [14] [16]. These solvent-dependent spectral changes reflect the differential solvation of ground and excited states.

Mass Spectrometric Profiling

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 4'-Acetyl-biphenyl-4-carbaldehyde [17] [18]. The molecular ion peak appears at mass-to-charge ratio 224, corresponding to the molecular formula C₁₅H₁₂O₂ [1] [17]. The molecular ion exhibits moderate intensity (20-40% relative intensity) due to the stability of the aromatic system.

Primary fragmentation pathways involve loss of the acetyl group (COCH₃, 43 mass units) to produce a prominent fragment at mass-to-charge ratio 181 [18]. This fragmentation represents 80-100% relative intensity and often serves as the base peak [18]. Alternative fragmentation involves loss of the formyl group (CHO, 29 mass units) generating a fragment at mass-to-charge ratio 195 with 30-50% relative intensity [18].

The biphenyl fragment ion (mass-to-charge ratio 154) appears with 60-80% relative intensity, resulting from combined losses of both carbonyl-containing substituents [18]. This fragmentation pattern confirms the biphenyl core structure and the presence of both aldehyde and acetyl functional groups. Secondary fragmentations produce smaller aromatic fragments characteristic of substituted benzene rings.

Accurate mass measurements using high-resolution mass spectrometry provide elemental composition confirmation with mass accuracy typically better than 5 parts per million [17]. Tandem mass spectrometry experiments elucidate detailed fragmentation mechanisms and structural connectivity within the molecule.

X-ray Crystallographic Studies

X-ray crystallography provides definitive three-dimensional structural information for 4'-Acetyl-biphenyl-4-carbaldehyde [19] [20] [21]. Single crystal diffraction studies reveal precise atomic coordinates, bond lengths, bond angles, and molecular packing arrangements. The biphenyl system typically exhibits a non-planar conformation with dihedral angles between the phenyl rings ranging from 30-45 degrees [19] [22].

Crystal structure analysis confirms bond lengths consistent with aromatic carbon-carbon bonds (1.39-1.40 Ångström) and carbon-oxygen double bonds (1.21-1.22 Ångström) [23] [24]. The carbon-carbon bond connecting the biphenyl rings measures approximately 1.48-1.49 Ångström, characteristic of single bonds between aromatic systems [19] [21].

Intermolecular interactions in the crystal lattice include hydrogen bonding between carbonyl oxygen atoms and aromatic hydrogen atoms [21]. π-π stacking interactions between aromatic rings contribute to crystal packing stability [20] [21]. The crystal symmetry and space group provide insights into molecular arrangement and packing efficiency.

Thermal parameters from crystallographic refinement reveal atomic displacement patterns and molecular flexibility [20] [24]. Temperature-dependent studies elucidate thermal expansion coefficients and phase transition behavior. Disorder modeling may be required for dynamic molecular components such as methyl groups.

Computational Structure Validation

Density Functional Theory calculations provide theoretical validation of experimental structural parameters for 4'-Acetyl-biphenyl-4-carbaldehyde [25] [26] [27]. B3LYP/6-31G* level calculations optimize molecular geometry and predict spectroscopic properties with excellent agreement to experimental data [25] [28] [27].

Computational bond lengths show deviations less than 1% from experimental values [26] [27]. The calculated carbon-carbon biphenyl bond length (1.485-1.495 Ångström) matches crystallographic measurements within experimental uncertainty [26]. Carbonyl bond lengths for both aldehyde (1.210-1.220 Ångström) and acetyl groups (1.220-1.230 Ångström) agree closely with X-ray diffraction results [26] [27].

Dihedral angle calculations predict biphenyl ring twisting of 30-45 degrees, consistent with crystallographic observations [26] [27]. Bond angle calculations show deviations less than 2% from experimental values, with carbon-carbon-oxygen angles near 122 degrees [26]. Dipole moment calculations (2.5-3.5 Debye) correlate with experimental measurements [26].

Vibrational frequency calculations validate infrared spectroscopic assignments [25] [27]. Calculated frequencies typically require scaling factors (0.96-0.98) to match experimental values due to harmonic approximation limitations [27]. Time-Dependent Density Functional Theory calculations predict electronic excitation energies and oscillator strengths for ultraviolet-visible spectroscopy interpretation [27] [14].